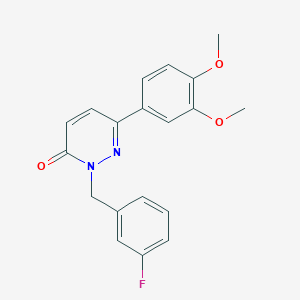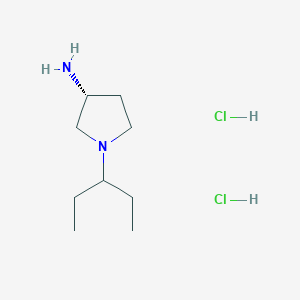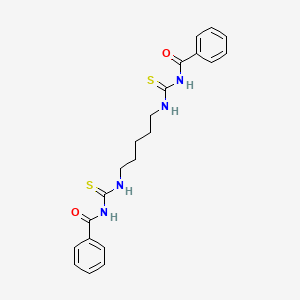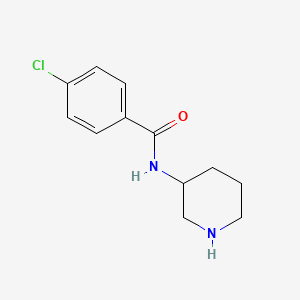![molecular formula C17H16ClN5O2 B2377840 8-(4-chlorophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887467-06-3](/img/structure/B2377840.png)
8-(4-chlorophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Purine derivatives are a class of compounds that have received significant attention due to their biological activities . They are fundamental motifs in DNA and RNA nucleic acids, and primary heterocyclic frameworks in pharmaceuticals and medicinal chemistry .
Synthesis Analysis
The synthesis of purine derivatives often involves multi-step processes. For instance, a direct regioselective C-H cyanation of purines was developed through a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid (CF3SO2H) .Molecular Structure Analysis
Purine is a water-soluble heterocyclic aromatic organic compound consisting of a six-membered pyrimidine ring and a five-membered imidazole ring . Positions 3 and 7 are electron-rich and susceptible to electrophilic attack, while positions 2, 6, and 8 are susceptible to nucleophilic attack .Chemical Reactions Analysis
In most cases, the direct C-H cyanation occurred on the electron-rich imidazole motif of purines, affording 8-cyanated purine derivatives in moderate to excellent yields .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, adenine, a type of purine, has a molecular weight of 135.13 dalton and a melting point of 360-365°C .科学的研究の応用
Receptor Affinity and Activity
- Compounds with the purine-2,4-dione nucleus, including those related to imidazo[2,1-f]purine-2,4-dione, show affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors (Zagórska et al., 2015).
- Some derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione exhibit potential as anxiolytic and antidepressant agents (Zagórska et al., 2009).
Synthesis and Pharmacological Evaluation
- Synthesis of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione has been explored, showing properties of serotonin (5-HT1A) receptor ligands (Zagórska et al., 2009).
Antiviral and Antimicrobial Properties
- Imidazo[1,2-a]-s-triazine nucleosides, a class related to purine analogues, have been synthesized and evaluated for antiviral activity (Kim et al., 1978).
- Derivatives of 8-Chloro-theophylline, a compound structurally related to imidazo[2,1-f]purine-2,4-dione, have been synthesized with noted antimicrobial activity (Abdul-Reda & Abdul-Ameer, 2018).
作用機序
Target of Action
Similar compounds, such as 2,6-diamine-9h-purine derivatives, have been shown to inhibitrhDHFR and have behavior towards thymine synthase (TS) and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play crucial roles in DNA synthesis and cell proliferation, making them potential targets for anticancer agents .
Mode of Action
Similar compounds have been shown to inhibit the activity of rhdhfr, ts, and aicarft . By inhibiting these enzymes, the compound could potentially disrupt DNA synthesis and cell proliferation, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The compound likely affects the folate pathway , which plays a vital role in the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, the compound could disrupt DNA synthesis and cell proliferation, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Nonclassical antifolates, which this compound may be classified as, are generally more lipophilic and enter cells through passive diffusion . This could potentially enhance the compound’s bioavailability.
Result of Action
The compound’s action could lead to cell cycle arrest and induction of apoptosis . For instance, HL-60 cells treated with a similar compound displayed S-phase arrest and induction of apoptosis . The induction of apoptosis was confirmed to act through a lysosome-nonmitochondrial pathway .
Action Environment
The efficacy of similar compounds can be influenced by mutations in the reduced folate carrier and folate polyglutamylase , which could potentially affect the compound’s action.
特性
IUPAC Name |
6-(4-chlorophenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-4-21-15(24)13-14(20(3)17(21)25)19-16-22(13)9-10(2)23(16)12-7-5-11(18)6-8-12/h5-9H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZVEZLUNJATFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)Cl)C)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-chlorophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2377761.png)
![2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2377763.png)
![2-[[1-(4-Fluorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2377764.png)

![2-[(Benzylimino)methyl]-4,6-dibromobenzenol](/img/structure/B2377769.png)

![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2377772.png)

![ethyl 4-methyl-2-oxo-6-[(3,4,5-trimethoxybenzoyl)oxymethyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2377774.png)
![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2377778.png)
